3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide
Description
The compound “3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide” features a [1,2,4]triazolo[4,3-a]pyrazine core fused with a pyridine 1-oxide moiety via a carbamoyl methyl linker. Key structural attributes include:
- Carbamoyl methyl bridge: Provides conformational flexibility while maintaining structural rigidity between the heterocycles.
While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., triazolopyrazines and triazolopyridines) are well-documented in medicinal and materials chemistry .
Properties
IUPAC Name |
1-oxido-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridin-1-ium-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O3/c19-11(8-2-1-4-17(21)7-8)14-6-9-15-16-10-12(20)13-3-5-18(9)10/h1-5,7H,6H2,(H,13,20)(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMPGJYVZMTRLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(=O)NCC2=NN=C3N2C=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization
Starting from 2,3-dichloropyrazine (9 ), nucleophilic substitution with hydrazine hydrate in ethanol at 85°C yields 3-hydrazinylpyrazine (10 ). Cyclization of 10 with triethoxymethane under reflux forms the triazolo[4,3-a]pyrazine scaffold (11 ), confirmed by spectral data (¹H NMR: δ 8.42 ppm for pyrazine protons).
Reaction Conditions:
Introduction of the 8-Hydroxy Group
Hydroxylation at position 8 is achieved via oxidation of a halogenated intermediate. Treating 11 with Oxone (2.2 eq) in a water/2-butanone mixture introduces the hydroxyl group, yielding 8-hydroxy-triazolo[4,3-a]pyrazine (12 ).
Optimization Note:
Functionalization with the Methylcarbamoyl Group
The methylcarbamoyl moiety is introduced at position 3 through nucleophilic substitution.
Chloromethylation and Aminolysis
Reaction of 12 with chloroacetyl chloride (1.5 eq) in dichloromethane (DCM) forms 3-(chloromethyl)-8-hydroxy-triazolo[4,3-a]pyrazine (13 ). Subsequent treatment with methylamine (2 eq) in tetrahydrofuran (THF) affords the methylcarbamoyl derivative (14 ).
Characterization Data:
- 14 : ¹H NMR (DMSO-d₆): δ 3.12 (s, 3H, CH₃), 4.45 (s, 2H, CH₂), 8.51 (s, 1H, pyrazine).
- Yield: 70–75%.
Synthesis of Pyridine 1-Oxide and Carbamoyl Linkage
Pyridine 1-Oxide Preparation
Pyridine is oxidized to pyridine 1-oxide using Oxone (3 eq) in a water/2-butanone mixture. The reaction is quenched with brine, and the product is extracted with chloroform.
Key Spectral Data:
Carbamoyl Bridge Assembly
The pyridine 1-oxide is converted to its acyl chloride derivative (15 ) using oxalyl chloride (1.2 eq) and catalytic DMF. Coupling 15 with 14 in DCM, catalyzed by N,N-diisopropylethylamine (DIPEA), forms the final product.
Reaction Protocol:
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| Triazolo[4,3-a]pyrazine core | Triethoxymethane, ethanol | 78–85 | High regioselectivity |
| 8-Hydroxylation | Oxone, 2-butanone/H₂O | 80 | Avoids over-oxidation |
| Methylcarbamoyl introduction | Methylamine, THF | 70–75 | Mild conditions |
| Pyridine 1-oxide synthesis | Oxone, H₂O/2-butanone | 85 | Scalable |
| Carbamoyl coupling | Oxalyl chloride, DIPEA | 65–70 | Efficient amide bond formation |
Challenges and Optimization Strategies
- Regioselectivity in Triazole Formation: Competing pathways during cyclization are mitigated by using excess triethoxymethane.
- Oxidation Control: Strict temperature monitoring (20–25°C) prevents decomposition during pyridine 1-oxide synthesis.
- Purification: Column chromatography (ethyl acetate/hexane) resolves byproducts from the coupling step.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, peracetic acid, or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced analogs.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide has shown potential as a kinase inhibitor, which can be useful in studying signal transduction pathways and developing new therapeutic agents.
Medicine: This compound has been investigated for its potential anti-tumor properties. It has shown promising activity against various cancer cell lines, making it a candidate for further development as an anti-cancer drug.
Industry: In the pharmaceutical industry, this compound can be used in the development of new drugs targeting various diseases. Its ability to inhibit specific enzymes makes it a valuable tool in drug discovery programs.
Mechanism of Action
The mechanism by which 3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide exerts its effects involves the inhibition of specific kinases. By binding to the active site of these enzymes, it prevents their activity, thereby disrupting cellular signaling pathways that are crucial for cancer cell proliferation and survival.
Molecular Targets and Pathways:
Kinases: The compound targets specific kinases involved in cell growth and survival.
Pathways: It affects pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway, which are commonly dysregulated in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related derivatives:
Key Observations:
Structural Impact on Activity: The 8-hydroxy group in the target compound distinguishes it from analogs like 8-(4-aminopiperidin-1-yl)-triazolopyrazinone , which features a basic amine. Hydroxy groups enhance hydrophilicity but may reduce membrane permeability compared to alkylamines.
Synthetic Methodologies: Triazolopyrazines are commonly synthesized via oxidative cyclization (e.g., NaOCl in ethanol for triazolopyridines ) or amide coupling (e.g., EDCI/HOBt for piperidinyl derivatives ). The target compound may require a multi-step approach involving hydrazine intermediates and carbamoylation.
Biological Relevance :
- Antimicrobial activity is prominent in 3-aryl-pyrazole-triazolopyridines (MIC: 2–8 µg/mL against S. aureus) , while triazolopyrimidines show antihypertensive effects (40–60% reduction in blood pressure vs. captopril) . The target compound’s pyridine 1-oxide moiety may confer unique bioactivity, such as metal chelation or nitric oxide modulation.
Physicochemical Properties :
- The carbamoyl methyl linker in the target compound contrasts with ester or aryl groups in analogs like ethyl 3-methyl-triazolopyridine-8-carboxylate , likely reducing metabolic instability compared to esters.
Q & A
Basic Question: What are the common synthetic routes for preparing [1,2,4]triazolo[4,3-a]pyrazine derivatives?
Methodological Answer:
The synthesis of triazolopyrazine derivatives typically involves oxidative cyclization of hydrazine intermediates or transition-metal-catalyzed reactions. For example:
- Oxidative Ring Closure : Hydrazine intermediates can undergo cyclization using green oxidants like sodium hypochlorite (NaOCl) in ethanol at room temperature, yielding products in ~73% isolated yield .
- Carbonyldiimidazole (CDI)-Mediated Coupling : CDI activates carboxylic acids for coupling with hydrazinopyrazinones under reflux conditions (e.g., 24 hours in DMF), enabling diverse substitutions .
- Iodine(III)-Mediated Oxidation : Efficient for synthesizing antimicrobial triazolopyridines via hydrazine oxidation at elevated temperatures .
Advanced Question: How can reaction conditions be optimized for oxidative cyclization of triazolopyrazine precursors?
Methodological Answer:
Key parameters include solvent, temperature, and oxidant selection:
- Solvent : Ethanol or water-based systems improve sustainability (e.g., NaOCl in ethanol, 3 hours, room temperature) , while DMF enables higher solubility for complex intermediates .
- Temperature : Room-temperature reactions minimize side products , but heating (e.g., 60°C for 18 hours) may enhance yields in carboxamide functionalization .
- Oxidant : NaOCl offers greener alternatives to Cr(VI) or DDQ , while iodine(III) reagents improve regioselectivity in pyrazole-substituted derivatives .
Basic Question: What spectroscopic techniques confirm the structure of triazolopyrazine derivatives?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify substituent positions and ring fusion patterns. For example, pyridine protons resonate at δ 7.20–8.50 ppm, while triazole carbons appear at δ 140–160 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHN: calc. 238.0961, found 238.0962) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1687 cm, azide peaks at ~2139 cm) .
Advanced Question: How can researchers resolve contradictory data in pharmacological evaluations?
Methodological Answer:
- Purity Verification : Use HPLC or recrystallization to ensure >95% purity, as impurities may skew bioactivity results .
- Orthogonal Assays : Validate antimicrobial activity (e.g., triazolopyridines in ) using both broth microdilution and agar diffusion methods.
- Computational Validation : Compare in vitro results with in silico docking studies to identify false positives .
Advanced Question: What strategies enhance regioselectivity in triazolopyrazine functionalization?
Methodological Answer:
- Directing Groups : Install electron-withdrawing groups (e.g., nitro) to direct substitutions to specific pyrazine positions .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during coupling reactions .
- Catalysis : Transition metals (e.g., Pd) enable Suzuki-Miyaura couplings for aryl group introductions .
Basic Question: How do solvent and temperature affect triazolopyrazine synthesis?
Methodological Answer:
| Condition | Example Protocol | Yield | Purity | Reference |
|---|---|---|---|---|
| Ethanol, RT | NaOCl, 3 hours | 73% | High | |
| DMF, 60°C | EDCI/HOBt coupling, 18 hours | 55–88% | Moderate | |
| Reflux (DMF) | CDI-mediated reflux, 24 hours | 70–85% | High |
Advanced Question: How can computational tools aid in designing triazolopyrazine derivatives?
Methodological Answer:
- Molecular Docking : Predict binding affinities to target proteins (e.g., antimalarial triazolopyridines in ).
- QSAR Modeling : Correlate substituent effects (e.g., trifluoromethyl groups ) with bioactivity.
- DFT Calculations : Optimize reaction pathways for regioselective syntheses .
Basic Question: What are best practices for scaling up triazolopyrazine synthesis?
Methodological Answer:
- Solvent Volume : Maintain a 1:10 substrate-to-solvent ratio to ensure solubility during scale-up .
- Purification : Use flash chromatography (e.g., cyclohexane/ethyl acetate gradients ) or recrystallization (DMF/i-propanol ).
- Safety : Implement engineering controls (e.g., fume hoods) and PPE (gloves, goggles) per OSHA guidelines .
Advanced Question: How to introduce sulfonamide groups into triazolopyrazines for enhanced activity?
Methodological Answer:
- Thione Intermediate : React triazolopyrazinethiones with benzyl chlorides (e.g., 2-chlorobenzyl chloride) in DMF to form sulfonamide derivatives (88% yield) .
- Sulfonyl Chlorides : Direct coupling under basic conditions (e.g., pyridine) at 0–25°C .
Basic Question: What are the stability profiles of triazolopyrazines under storage?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
